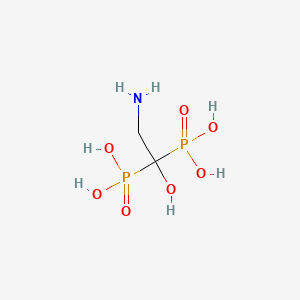
甘氨酸双膦酸盐
描述
Glycine Bisphosphonate is a possible inhibitor of the plant vacuolar proton-pumping pyrophosphatase.
科学研究应用
骨质疏松症治疗
甘氨酸双膦酸盐被广泛用于治疗骨质疏松症。 它通过抑制破骨细胞介导的骨吸收来发挥作用,这有助于维持或增加骨密度和强度,从而降低骨折风险 {svg_1}.
癌症相关的骨骼疾病
在骨转移的情况下,特别是来自乳腺癌和前列腺癌,甘氨酸双膦酸盐有助于控制骨骼相关事件。 它降低了骨折、脊髓压迫以及对骨骼进行放射治疗或手术的风险 {svg_2}.
佩吉特病
该化合物可有效治疗佩吉特病,这是一种以骨组织异常分解和形成为特征的疾病,导致骨骼肥大变形。 甘氨酸双膦酸盐有助于使骨骼重塑过程正常化 {svg_3}.
成骨不全症
甘氨酸双膦酸盐用于治疗成骨不全症,这是一种导致骨骼脆性的遗传性疾病。 它改善了患有这种疾病的儿童和成人的骨密度并降低了骨折率 {svg_4}.
对成骨细胞和骨细胞的抗凋亡作用
研究表明,甘氨酸双膦酸盐对成骨细胞和骨细胞具有直接的抗凋亡作用,这对骨骼的形成和维持至关重要。 该特性有利于保护这些细胞免受过早死亡,从而支持骨骼健康 {svg_5}.
牙科应用
在牙科领域,甘氨酸双膦酸盐可用于预防牙周病中的牙槽骨丢失,并作为双膦酸盐治疗潜在副作用——颌骨骨坏死的辅助治疗 {svg_6}.
作用机制
Target of Action
The primary targets of Glycine Bisphosphonate, also known as (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid or 2-Amino-1-hydroxyethane-1,1-diphosphonic acid, are osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling.
Mode of Action
Glycine Bisphosphonate inhibits osteoclastic bone resorption . It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound released during resorption impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, it reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
The biochemical pathways affected by Glycine Bisphosphonate involve the inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) , which is part of the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .
Pharmacokinetics
The pharmacokinetic profiles of bisphosphonates, including Glycine Bisphosphonate, are unique. Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Once in the blood, bisphosphonates distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks , allowing for weekly, monthly, and even yearly treatment regimens .
Result of Action
The result of Glycine Bisphosphonate’s action is a decrease in bone resorption, leading to both improved bone microarchitecture and greater bone mass . These effects contribute to bone strength . Additionally, bisphosphonates appear to have a beneficial effect on osteoblasts, preventing osteocyte and osteoblast apoptosis .
Action Environment
The action of Glycine Bisphosphonate is influenced by environmental factors. When treatment is stopped, bone resorption increases in two phases . The first phase occurs over weeks to months as the concentration on the surface of bone decreases . If enough of the compound has been incorporated into new bone formed during prior treatment, it may be released and again inhibit bone resorption .
生化分析
Biochemical Properties
Glycine Bisphosphonate is believed to interact with various enzymes, proteins, and other biomolecules. This inhibition prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .
Cellular Effects
The effects of Glycine Bisphosphonate on cells are largely related to its impact on osteoclasts. By inhibiting farnesyl pyrophosphate synthase, it disrupts the function of osteoclasts, which are cells that break down bone tissue. This leads to a decrease in bone resorption
Molecular Mechanism
The molecular mechanism of action of Glycine Bisphosphonate involves its binding to and inhibition of the enzyme farnesyl pyrophosphate synthase . This enzyme is crucial for the biosynthesis of isoprenoid lipids, which are necessary for the prenylation of small GTPase signaling proteins. By inhibiting this enzyme, Glycine Bisphosphonate disrupts the function of osteoclasts .
Dosage Effects in Animal Models
Bisphosphonates have shown antitumor effects in animal models of breast cancer bone metastasis at clinical dosing regimens .
Metabolic Pathways
Bisphosphonates are known to interfere with the mevalonate pathway by inhibiting the enzyme farnesyl pyrophosphate synthase .
属性
IUPAC Name |
(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIHJVEWLYSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)(P(=O)(O)O)P(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


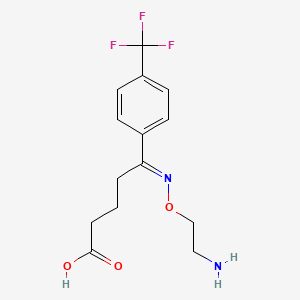
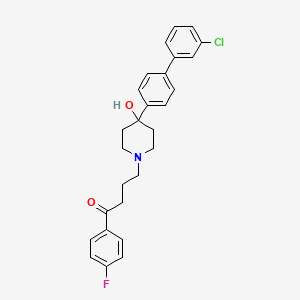
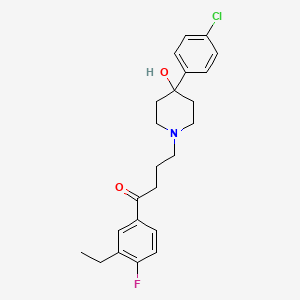
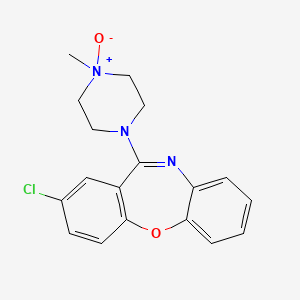

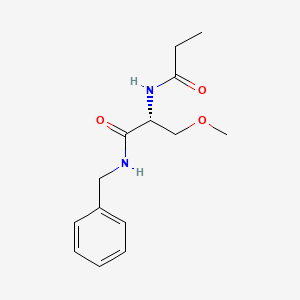
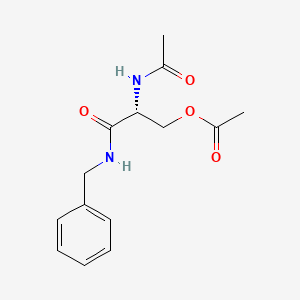
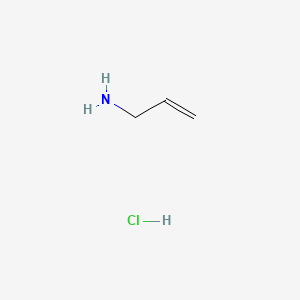
![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
